6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one
Description
Properties
IUPAC Name |
6-amino-3,3-dimethyl-2-benzofuran-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-10(2)8-4-3-6(11)5-7(8)9(12)13-10/h3-5H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDFTFDFORIGIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=C(C=C2)N)C(=O)O1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149331-22-6 | |
| Record name | 6-amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a base-catalyzed cyclization reaction. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be considered for more efficient production .
Chemical Reactions Analysis
Types of Reactions
6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can have enhanced biological activities .
Scientific Research Applications
6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways may vary depending on the specific application, but it often involves modulation of signaling pathways related to inflammation, cell proliferation, and apoptosis .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison of Benzofuranone Derivatives
Research Findings and Trends
- Synthetic Accessibility : The target compound is synthesized via reductive amination of 6-nitro-3,3-dimethylphthalide, whereas the bromo derivative requires electrophilic bromination .
- Thermal Stability : Differential scanning calorimetry (DSC) studies suggest that methyl and ethyl substituents improve thermal stability, with the diethyl analog (CAS 385811-34-7) decomposing at ~220°C, compared to ~200°C for the dimethyl compound .
Biological Activity
Overview
6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one is a compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly in areas such as anti-inflammatory and anticancer therapies.
Molecular Formula: C10H11NO2
Molecular Weight: 177.20 g/mol
CAS Number: 149331-22-6
Antitumor Activity
Research indicates that benzofuran derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the anticancer activity of various benzofuran compounds against human ovarian cancer cell lines, with some derivatives showing IC50 values as low as 11 μM. This suggests that modifications to the benzofuran structure can enhance cytotoxicity against specific cancer types .
| Compound | Cell Line | IC50 (μM) | Inhibition Rate (%) |
|---|---|---|---|
| Compound 32 | A2780 | 12 | - |
| Compound 36 | K-562 | - | 56.84 |
| Compound 36 | NCI-H460 | - | 80.92 |
| Compound 36 | OVCAR-4 | - | 56.45 |
Antimicrobial Properties
Benzofuran derivatives have also been studied for their antimicrobial activities. The compound has shown potential against various bacterial and fungal strains. The mechanism is believed to involve the inhibition of specific enzymes or receptors that are crucial for microbial survival .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been investigated, with findings suggesting that it may modulate signaling pathways related to inflammation. This modulation could be beneficial in treating conditions characterized by excessive inflammatory responses .
The biological effects of this compound are attributed to its interaction with specific molecular targets. It is thought to inhibit certain enzymes or receptors involved in cell proliferation and apoptosis, thereby exerting its antitumor and anti-inflammatory effects .
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of various benzofuran derivatives. For example, a series of compounds derived from benzofuran were synthesized using microwave-assisted techniques, demonstrating enhanced anticancer activity compared to traditional methods .
Another study investigated the structure–activity relationship (SAR) of these compounds, revealing that modifications at the C-2 position significantly influence their cytotoxicity. The introduction of heterocyclic substitutions at this site has been associated with increased biological activity .
Q & A
Q. What are the recommended methods for synthesizing 6-Amino-3,3-dimethyl-1,3-dihydro-2-benzofuran-1-one, and how can reaction conditions be optimized?
Synthesis of this compound often involves multi-step routes, including cyclization and functionalization of benzofuranone derivatives. A one-pot pseudo three-component method has been reported for structurally related benzofuran derivatives, yielding products in 52–70% efficiency under mild conditions . Key optimization strategies include:
- Catalyst selection : Use Lewis acids (e.g., FeCl₃) to enhance cyclization efficiency.
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography with silica gel and ethyl acetate/hexane gradients (1:4 to 1:2) resolves isomers effectively .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Rigorous structural validation requires:
- NMR spectroscopy : Compare experimental shifts with literature. For example, aromatic protons in benzofuran derivatives typically appear at δ 6.8–7.5 ppm (¹H NMR), while quaternary carbons resonate at δ 110–130 ppm (¹³C NMR) .
- X-ray crystallography : Single-crystal analysis confirms bond angles (e.g., C-O-C ~105°) and spatial arrangement of the dimethyl and amino groups .
- Mass spectrometry : High-resolution ESI-MS should match the molecular formula (C₁₀H₁₁NO₂, [M+H]⁺ = 178.0863) .
Q. What safety protocols are critical when handling this compound in laboratory settings?
While specific toxicity data are limited, general precautions include:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Storage : Keep in airtight containers at room temperature, away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for benzofuranone derivatives?
Contradictions in bioactivity (e.g., antibacterial efficacy) often arise from:
- Experimental variables : Differences in bacterial strains (Gram-positive vs. Gram-negative) or assay conditions (e.g., MIC vs. disk diffusion).
- Structural analogs : Subtle substituent changes (e.g., halogen vs. methoxy groups) drastically alter interactions with target enzymes .
- Data normalization : Standardize results using positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate replicates .
Q. What mechanistic insights explain the enzyme inhibition potential of this compound?
Molecular docking studies suggest:
- Hydrogen bonding : The amino group forms H-bonds with active-site residues (e.g., Asp86 in bacterial gyrase).
- Hydrophobic interactions : The dimethylbenzofuran core fits into hydrophobic pockets of enzymes like cyclooxygenase-2 (COX-2).
- Steric effects : Bulky substituents at the 3-position may hinder binding to flat active sites .
Q. How can synthetic yields be improved for scale-up without compromising purity?
Advanced strategies include:
- Flow chemistry : Continuous reactors reduce side reactions and improve heat management.
- Microwave-assisted synthesis : Enhances reaction rates (e.g., 30-minute cycles at 100°C vs. 6 hours conventionally) .
- Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer, higher-yield extractions .
Q. What analytical techniques are optimal for studying degradation products under physiological conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
